![molecular formula C12H22 B13743840 7-Pentylbicyclo[4.1.0]heptane CAS No. 41977-45-1](/img/structure/B13743840.png)
7-Pentylbicyclo[4.1.0]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Pentylbicyclo[410]heptane is a bicyclic hydrocarbon with the molecular formula C12H22 It is characterized by a unique structure that includes a bicyclo[410]heptane core with a pentyl group attached at the 7th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Pentylbicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable cyclohexane derivative with a pentyl halide in the presence of a strong base, such as sodium hydride, to induce cyclization and form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions
7-Pentylbicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced hydrocarbons.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced hydrocarbons
Substitution: Halogenated derivatives
科学研究应用
7-Pentylbicyclo[4.1.0]heptane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of bicyclic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 7-Pentylbicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Bicyclo[4.1.0]heptane: The parent compound without the pentyl group.
3-Methyl-7-pentylbicyclo[4.1.0]heptane: A derivative with a methyl group at the 3rd position.
7,7-Dichlorobicyclo[4.1.0]heptane: A derivative with two chlorine atoms at the 7th position.
Uniqueness
7-Pentylbicyclo[4.1.0]heptane is unique due to the presence of the pentyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it valuable for specific applications and studies.
属性
CAS 编号 |
41977-45-1 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC 名称 |
7-pentylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H22/c1-2-3-4-7-10-11-8-5-6-9-12(10)11/h10-12H,2-9H2,1H3 |
InChI 键 |
IIBAAOAKRUBEIG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1C2C1CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,4,6-Trifluorophenyl)benzo[d]oxazole](/img/structure/B13743778.png)
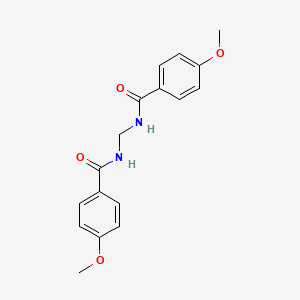
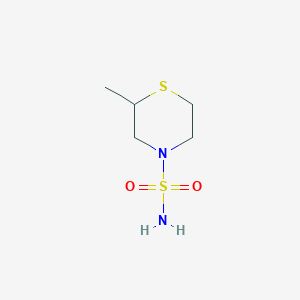
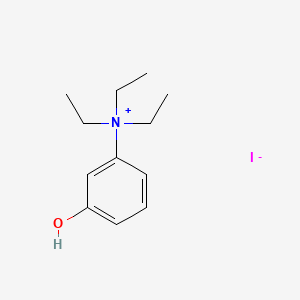
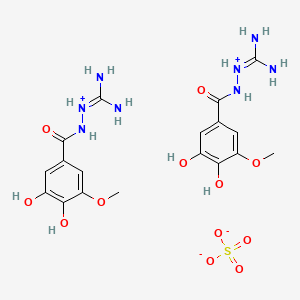

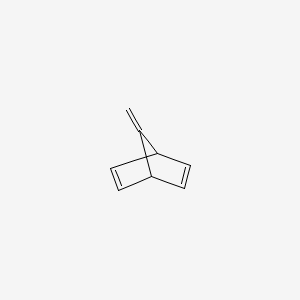
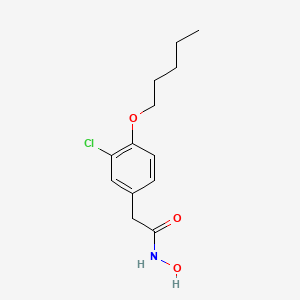
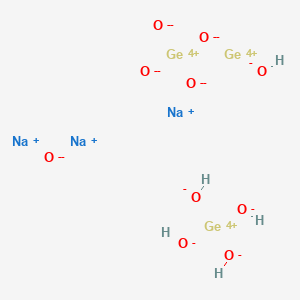
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
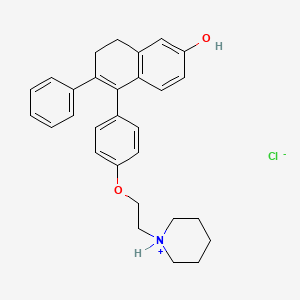
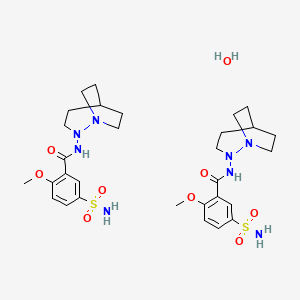
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)
